molecular formula C8H7N3 B1598780 2-(1H-pyrazol-4-yl)pyridine CAS No. 439106-75-9

2-(1H-pyrazol-4-yl)pyridine

Cat. No. B1598780
M. Wt: 145.16 g/mol
InChI Key: ZXOXPYYAVFDCDK-UHFFFAOYSA-N
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Description

“2-(1H-pyrazol-4-yl)pyridine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C8H7N3 .


Synthesis Analysis

The synthesis of pyrazole derivatives like “2-(1H-pyrazol-4-yl)pyridine” has been a focus of many techniques, mainly due to their frequent use as scaffolds in the synthesis of bioactive chemicals . A Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Molecular Structure Analysis

The molecular structure of “2-(1H-pyrazol-4-yl)pyridine” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “2-(1H-pyrazol-4-yl)pyridine” are diverse. For instance, a Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-pyrazol-4-yl)pyridine” include a density of 1.2±0.1 g/cm3, boiling point of 364.2±25.0 °C at 760 mmHg, and a molar refractivity of 41.5±0.3 cm3 . It also has a polar surface area of 42 Å2 and a molar volume of 119.5±3.0 cm3 .

Scientific Research Applications

1. Biomedical Applications

  • Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

2. C–H Functionalization

  • Results: The process yields moderate to good results .

3. Design and Synthesis of Novel PAMs

  • Results: The newly synthesized PAMs maintain the ability to cross the blood-brain barrier, making them suitable for future preclinical assessment .

4. Antileishmanial and Antimalarial Evaluation

  • Results: The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (-9.8 kcal/mol) .

5. Organic Synthesis Intermediate

  • Application Summary: 4-(1H-pyrazol-4-yl)pyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical pharmaceutical production processes .

Safety And Hazards

The safety data sheet for “2-(1H-pyrazol-4-yl)pyridine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Pyrazole-containing compounds like “2-(1H-pyrazol-4-yl)pyridine” have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

2-(1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOXPYYAVFDCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393826
Record name 2-(1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-4-yl)pyridine

CAS RN

439106-75-9
Record name 2-(1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439106-75-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(2-Pyridyl)-malondialdehyde (7.8 g, 52 mmol) and hydrazine hydrate (3.7 mL) were heated at 75° C. in ethanol (75 mL) for 18 h. After cooling to ambient temperature and concentration in vacuo, recrystallization from EtOAc/Hexane gave 2-(1H-pyrazol-4-yl)pyridine as gold crystals. MP=136° C. 1H NMR (CD3Cl, 300 MHz) δ 6.48-8.51 (1H, m), 8.30 (1H, br. s), 8.07 (1H, br. s), 7.74 (1H, ddd), 7.68 (1H, d), 7.15 (1H, ddd). MS (ESI) 146 (M+H)+
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Yang, JX Chen, Y Fu, K Chen, J He… - … Process Research & …, 2014 - ACS Publications
A concise, environmentally benign, and cost-effective route was developed for the large-scale preparation of 1, a novel oxazolidinone antibacterial candidate. The key intermediate 2-(1-…
Number of citations: 14 pubs.acs.org
R Suzuki, D Nozawa, A Futamura… - Bioorganic & Medicinal …, 2015 - Elsevier
Orexins play an important role in sleep/wake regulation, and orexin receptor antagonists are a focus of novel therapy for the treatment of insomnia. We identified 27e (TASP0428980) as …
Number of citations: 19 www.sciencedirect.com
A Futamura, D Nozawa, Y Araki, Y Tamura… - Bioorganic & Medicinal …, 2017 - Elsevier
The design, synthesis, and structure activity relationships of the novel class of pyrazolylethylbenzamide orexin receptor 1-selective antagonists are described. Further …
Number of citations: 17 www.sciencedirect.com
T Yang, G Chen, Z Sang, Y Liu, X Yang… - Journal of Medicinal …, 2015 - ACS Publications
A series of novel teraryl oxazolidinone compounds was designed, synthesized, and evaluated for their antimicrobial activity and toxicities. The compounds with aromatic N-heterocyclic …
Number of citations: 35 pubs.acs.org
EP Hurley - 2013 - krex.k-state.edu
The work presented in this thesis has demonstrated that supramolecular synthons can be used to make multicomponent crystals, and various synthons can be combined to make …
Number of citations: 3 krex.k-state.edu
A Futamura, R Suzuki, Y Tamura, H Kawamoto… - Bioorganic & Medicinal …, 2020 - Elsevier
Here, we present the design, synthesis, and SAR of dual orexin 1 and 2 receptor antagonists, which were optimized by balancing the antagonistic activity for orexin receptors and …
Number of citations: 9 www.sciencedirect.com

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